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Compound of Interest

Compound Name:
6-(2-Chloro-propionyl)-4H-

benzo[1,4]oxazin-3-one

CAS No.: 293741-63-6

Cat. No.: B2528109

Get Quote

Executive Summary
Chloropropionyl benzoxazinones represent a critical class of synthetic intermediates and

bioactive scaffolds, often bridging the gap between natural allelochemicals (like DIMBOA) and

synthetic herbicide safeners. Their mass spectrometric analysis presents a unique challenge:

distinguishing the labile N-(3-chloropropionyl) side chain from the stable benzoxazinone core.

[1]

This guide compares the fragmentation dynamics of these compounds against their non-

halogenated analogs (e.g., N-propionyl derivatives). By synthesizing data from Electron

Ionization (EI) and Electrospray Ionization (ESI), we establish a self-validating protocol for their

identification.[1]
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Feature
Chloropropionyl
Benzoxazinones

Non-Halogenated Analogs
(Propionyl)

Isotopic Signature

Distinct 3:1 ratio at

and

due to

.[1]

No isotopic expansion; single

dominant

peak.

Primary Loss (EI)
-HCl (36/38 Da) or -CH

Cl (side chain cleavage).[1]

-C

H

(ethyl radical) or -CO (core).[1]

Low Mass Region
Diagnostic m/z 63/65 (

) series.

m/z 57 (

) or m/z 29 (

).

Fragmentation Mechanisms: The "Core vs. Chain"
Conflict
The fragmentation of N-(3-chloropropionyl)-benzoxazinones is governed by a competition

between the ejection of the acylated side chain and the degradation of the heterocyclic core.

Electron Ionization (EI) Pathways
Under hard ionization (70 eV), the molecule undergoes extensive fragmentation. The presence

of the chlorine atom dictates the initial pathways.

McLafferty Rearrangement (Side Chain): The carbonyl oxygen of the benzoxazinone core

can abstract a

-hydrogen from the chloropropionyl chain (if chain length permits), but more commonly, the
labile C-Cl bond directs fragmentation.
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-Cleavage: Cleavage adjacent to the carbonyl group yields the benzoxazinone radical cation
and the chloropropionyl cation, or vice versa.

Dehydrohalogenation: A characteristic neutral loss of HCl (36 Da) is often observed, leading

to an acryloyl-benzoxazinone intermediate (

).[1]

Electrospray Ionization (ESI) Pathways
In positive mode (

), the fragmentation is softer and collision-energy dependent (CID).

Neutral Loss of Side Chain: The protonated molecular ion typically loses the entire N-

substituent as neutral 3-chloropropionic acid or 3-chloropropionyl ketene.[1]

Core Contraction: Following side-chain loss, the benzoxazinone core ejects CO (28 Da), a

hallmark of the benzoxazinone scaffold (e.g., DIBOA/DIMBOA derivatives).

Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways for a generic N-(3-chloropropionyl)-

benzoxazinone.

Precursor Ion
[M]+ (EI) or [M+H]+ (ESI)

(Chloropropionyl Benzoxazinone)

Fragment A
[M - HCl]

(Acryloyl Derivative)

EI: Dehydrohalogenation
(-36/38 Da)

Fragment B
Benzoxazinone Core Ion

(m/z ~149/165)

EI: alpha-cleavage

Fragment C
[M+H - C3H3ClO]
(Protonated Core)

ESI (CID): Neutral Loss

Diagnostic Ion
C2H4Cl+

(m/z 63, 65)

Side chain ionization

Fragment D
Ring Contraction

[Core - CO]

-CO (28 Da)
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Click to download full resolution via product page

Caption: Divergent fragmentation pathways under EI (Red) and ESI (Green) conditions. Note

the diagnostic chlorine-containing ions in the EI pathway.

Experimental Protocol: Self-Validating Analysis
To ensure data integrity, this protocol uses the chlorine isotope pattern as an internal validation

check.

Sample Preparation[1]
Extraction: For biological matrices (plant tissue), extract with acidified MeOH/H

O (80:20) to prevent degradation of the benzoxazinone ring.

Derivatization (GC-MS only): N-chloropropionyl derivatives are sufficiently volatile, but

silylation (BSTFA) may be required if free hydroxyl groups are present on the aromatic ring

(e.g., 7-OH derivatives).[1]

Mass Spectrometry Conditions
GC-MS (EI):

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).[1]

Source Temp: 230°C (Avoid higher temps to prevent thermal dehydrochlorination).

Scan Range: m/z 40–500.[1]

LC-MS/MS (ESI):

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

Mode: Positive Ionization (

).
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Collision Energy: Stepped (10, 20, 40 eV) to capture both side-chain loss and core

fragmentation.

Validation Step (The "Rule of 3")
Before assigning a peak as a chloropropionyl derivative, verify the isotopic abundance:

Identify the molecular ion

.

Check

.[1][2]

Pass Criteria: The intensity of

must be approximately 32-33% of

. If

, the compound is likely the non-halogenated analog or a de-chlorinated artifact.

Comparative Data Analysis
The table below contrasts the expected mass spectral features of a hypothetical N-(3-

chloropropionyl)-benzoxazinone (MW 239) versus its N-propionyl analog (MW 205).
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Diagnostic Feature
Chloropropionyl
Derivative (Cl-BX)

Propionyl Analog
(H-BX)

Mechanistic Insight

Molecular Ion
m/z 239 (100%), 241

(33%)

m/z 205 (100%), 206

(12%)

The 3:1 pattern

confirms the presence

of one Cl atom.[1]

Base Peak (EI)
m/z 148

(Benzoxazinone Core)

m/z 148

(Benzoxazinone Core)

Both lose the side

chain; the core ion is

identical.

Side Chain Fragment
m/z 63/65 (

)

m/z 29 (

)

m/z 63 is the

"smoking gun" for the

chloroethyl group.

Neutral Loss
-36 Da (HCl)

m/z 203

-28 Da (C

H

)

m/z 177

Cl-BX prefers HCl

elimination; H-BX

prefers McLafferty

rearrangement.[1]

Ring Contraction
m/z 120 (Loss of CO

from core)

m/z 120 (Loss of CO

from core)

Core degradation is

consistent across both

analogs.

Experimental Workflow Diagram

Mass Spectrometry Mode

Sample Matrix
(Plant/Synthetic)

Extraction
(Acidified MeOH)

GC-EI-MS
(Hard Ionization)Volatile?

LC-ESI-MS
(Soft Ionization)

Polar/Labile?
Isotope Check

(M vs M+2)
Structural ID
Confirmed

Ratio ~3:1
m/z 63, 65 detected?

Neutral loss 90 Da?

Click to download full resolution via product page
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Caption: Analytical workflow for confirming chloropropionyl derivatives using dual-mode MS

validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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